H-Thr-thr-tyr-ala-asp-phe-ile-ala-ser-gly-arg-thr-gly-arg-arg-asn-ala-ile-NH2
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Overview
Description
The compound “H-Thr-thr-tyr-ala-asp-phe-ile-ala-ser-gly-arg-thr-gly-arg-arg-asn-ala-ile-NH2” is a peptide composed of 18 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as threonine, tyrosine, alanine, aspartic acid, phenylalanine, isoleucine, serine, glycine, arginine, and asparagine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Thr-thr-tyr-ala-asp-phe-ile-ala-ser-gly-arg-thr-gly-arg-arg-asn-ala-ile-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final peptide product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for modifying amino acid side chains.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide structure.
Scientific Research Applications
Chemistry
Peptides are used as building blocks in the synthesis of more complex molecules and as catalysts in various chemical reactions.
Biology
Peptides play essential roles in cell signaling, immune responses, and enzyme functions. They are used in research to study protein interactions and functions.
Medicine
Peptides are used in the development of therapeutic agents, including peptide-based drugs for treating diseases such as cancer, diabetes, and infectious diseases.
Industry
Peptides are used in the production of cosmetics, food additives, and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, and other proteins to exert their effects. For example, peptides can bind to cell surface receptors and trigger intracellular signaling pathways, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
H-Thr-thr-tyr-ala-asp-phe-ile-ala-ser-gly-arg-thr-gly-arg-arg-asn-ala-ile-NH2: can be compared to other peptides with similar sequences but different amino acid compositions.
This compound: is unique due to its specific sequence, which determines its biological activity and interactions.
Uniqueness
The uniqueness of this peptide lies in its specific amino acid sequence, which dictates its structure, stability, and function. Variations in the sequence can lead to different biological activities and applications.
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H137N29O26/c1-11-38(3)62(66(87)124)110-69(127)42(7)100-75(133)54(33-57(85)119)107-72(130)51(23-18-30-96-84(92)93)104-71(129)49(21-16-28-94-82(88)89)102-59(121)36-98-79(137)64(44(9)116)112-73(131)50(22-17-29-95-83(90)91)103-58(120)35-97-70(128)56(37-114)109-68(126)41(6)101-80(138)63(39(4)12-2)111-77(135)53(31-46-19-14-13-15-20-46)106-76(134)55(34-60(122)123)105-67(125)40(5)99-74(132)52(32-47-24-26-48(118)27-25-47)108-81(139)65(45(10)117)113-78(136)61(86)43(8)115/h13-15,19-20,24-27,38-45,49-56,61-65,114-118H,11-12,16-18,21-23,28-37,86H2,1-10H3,(H2,85,119)(H2,87,124)(H,97,128)(H,98,137)(H,99,132)(H,100,133)(H,101,138)(H,102,121)(H,103,120)(H,104,129)(H,105,125)(H,106,134)(H,107,130)(H,108,139)(H,109,126)(H,110,127)(H,111,135)(H,112,131)(H,113,136)(H,122,123)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t38-,39-,40-,41-,42-,43+,44+,45+,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKPRCIHSIITEH-HQAKDUOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H137N29O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1969.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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